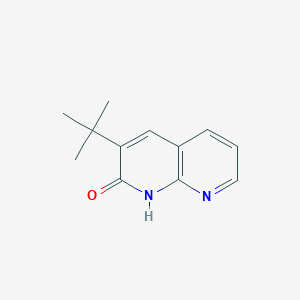

3-tert-butyl-1,8-naphthyridin-2(1H)-one

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H14N2O |

|---|---|

Molecular Weight |

202.25 g/mol |

IUPAC Name |

3-tert-butyl-1H-1,8-naphthyridin-2-one |

InChI |

InChI=1S/C12H14N2O/c1-12(2,3)9-7-8-5-4-6-13-10(8)14-11(9)15/h4-7H,1-3H3,(H,13,14,15) |

InChI Key |

MJTQPGFYXPZCDE-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC2=C(NC1=O)N=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 3 Tert Butyl 1,8 Naphthyridin 2 1h One and Its Congeners

Strategies for Constructing the 1,8-Naphthyridin-2(1H)-one Core

The formation of the bicyclic 1,8-naphthyridin-2(1H)-one core is the foundational step in the synthesis of the target molecule. Several reliable methods have been established for this purpose.

Friedländer Condensation Approaches

The Friedländer annulation is a classical and widely utilized method for the synthesis of quinolines and their aza-analogs, including 1,8-naphthyridines. organic-chemistry.org This reaction typically involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-ketoester. organic-chemistry.orgconnectjournals.com In the context of 1,8-naphthyridin-2(1H)-one synthesis, 2-aminonicotinaldehyde or a related derivative serves as the key starting material.

The general mechanism proceeds through an initial aldol-type condensation followed by cyclization and dehydration to form the pyridone ring. The reaction can be catalyzed by either acids or bases. connectjournals.com To synthesize the 3-tert-butyl substituted target, one would theoretically employ a ketone bearing a tert-butyl group adjacent to the carbonyl, such as pinacolone (B1678379) (3,3-dimethyl-2-butanone).

Table 1: Key Features of the Friedländer Condensation for 1,8-Naphthyridinone Synthesis

| Feature | Description |

| Starting Materials | 2-Aminonicotinaldehyde and a ketone with an α-methylene group (e.g., pinacolone for the target compound). |

| Reaction Type | Condensation followed by cyclodehydration. |

| Catalysts | Can be acid- or base-catalyzed. |

| Key Intermediate | An aldol (B89426) adduct which then undergoes cyclization. |

| Advantages | A straightforward and well-established method for forming the core structure. |

Annulation Reactions and Cyclization Pathways

Annulation strategies provide a powerful means to construct cyclic systems. For the 1,8-naphthyridin-2(1H)-one core, a [3+3] annulation approach has been reported. This strategy involves the reaction of a double nucleophile with a double electrophile. nih.gov For instance, a 2-arylacetamide can act as the three-carbon building block (double nucleophile) which reacts with a derivative of 2-fluoronicotinaldehyde (a three-atom double electrophile). nih.gov This domino aldol-SNA-dehydration reaction sequence leads to the formation of the desired heterocyclic system in high yields. nih.gov

Another approach involves the cyclization of appropriately substituted pyridine (B92270) derivatives. These pathways often require the pre-functionalization of the pyridine ring with precursors that can undergo intramolecular reactions to form the second ring.

Domino Reaction Sequences for Heterocycle Formation

Domino reactions, also known as tandem or cascade reactions, offer an efficient approach to complex molecules from simple starting materials in a single pot, minimizing waste and purification steps. A domino aldol-SNAr-dehydration [3+3] annulation has been successfully employed for the synthesis of 3-substituted 1,8-naphthyridin-2(1H)-ones. nih.gov This process is initiated by an aldol reaction of an activated acetamide (B32628) with 2-fluoronicotinaldehyde, followed by an intramolecular nucleophilic aromatic substitution (SNAr) and subsequent dehydration to yield the final product. nih.gov This method is particularly advantageous for its high atom economy and procedural simplicity.

Introduction and Modification of the 3-tert-butyl Substituent

Directly introducing the bulky tert-butyl group at the 3-position of the 1,8-naphthyridin-2(1H)-one core can be challenging due to steric hindrance. Therefore, the most plausible synthetic strategy would involve incorporating this group from the start of the synthesis.

As mentioned in the context of the Friedländer condensation, the use of pinacolone as the ketone component would directly yield the 3-tert-butyl-1,8-naphthyridin-2(1H)-one. However, the reactivity of pinacolone in such condensations can be lower than that of less hindered ketones.

Alternatively, if a pre-formed 1,8-naphthyridin-2(1H)-one is to be functionalized, direct C-H tert-butylation at the 3-position would be a desirable but challenging transformation. Modern catalytic methods for C-H functionalization are continuously being developed, and a regioselective catalytic approach could potentially be devised. Another strategy could involve the introduction of a functional group at the 3-position that can later be converted to a tert-butyl group, for example, through a Grignard reaction with a suitable precursor.

Catalytic Systems and Reaction Conditions in Naphthyridinone Synthesis

A variety of catalytic systems have been developed to improve the efficiency and selectivity of 1,8-naphthyridinone synthesis. In the Friedländer condensation, both acid and base catalysts are commonly used. Lewis acids such as CeCl₃·7H₂O have been shown to effectively catalyze the reaction under solvent-free grinding conditions, offering an environmentally friendly alternative to traditional methods. connectjournals.com

For domino reactions leading to 1,8-naphthyridin-2(1H)-ones, potassium carbonate (K₂CO₃) is often used as the base in a solvent like dimethylformamide (DMF) at elevated temperatures. nih.gov The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product. For instance, highly regioselective Friedländer annulations have been achieved using novel amine catalysts like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO). organic-chemistry.org

Table 2: Catalytic Systems for 1,8-Naphthyridine (B1210474) Synthesis

| Catalytic System | Reaction Type | Key Advantages |

| Acid/Base (e.g., H₂SO₄, NaOH) | Friedländer Condensation | Traditional and well-understood. |

| CeCl₃·7H₂O | Friedländer Condensation | Mild, solvent-free conditions. connectjournals.com |

| K₂CO₃ in DMF | Domino Annulation | Effective for domino sequences. nih.gov |

| Amine Catalysts (e.g., TABO) | Friedländer Condensation | High regioselectivity. organic-chemistry.org |

| Choline hydroxide (B78521) (ChOH) | Friedländer Condensation | Metal-free, non-toxic, and water-soluble. nih.gov |

Emerging Sustainable Synthetic Routes and Green Chemistry Principles

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. In the context of 1,8-naphthyridine synthesis, several green chemistry principles have been applied.

One notable advancement is the use of water as a solvent for the Friedländer reaction. organic-chemistry.orgresearchgate.net This approach avoids the use of hazardous organic solvents and often simplifies the workup procedure. organic-chemistry.orgresearchgate.net Furthermore, catalyst-free versions of the Friedländer reaction in water have been reported, further enhancing the green credentials of the synthesis. organic-chemistry.org

The use of ionic liquids as recyclable catalysts and solvents is another promising green approach. acs.org Additionally, solvent-free reactions, such as the aforementioned grinding method using CeCl₃·7H₂O, contribute to a more sustainable process by minimizing solvent waste. connectjournals.com These emerging methods not only reduce the environmental impact but can also offer advantages in terms of cost-effectiveness and operational simplicity. rsc.orgresearchgate.net

Stereoselective Synthesis Approaches for Analogues

The development of stereoselective synthetic routes to analogues of this compound is a critical area of research. The creation of chiral centers in these molecules can be achieved through several strategic approaches, including the asymmetric reduction of unsaturated precursors, the enantioselective alkylation of prochiral enolates, and the diastereoselective reactions guided by chiral auxiliaries.

Asymmetric Hydrogenation of Naphthyridine Precursors

One of the most powerful and widely used methods for the synthesis of chiral heterocycles is the asymmetric hydrogenation of unsaturated precursors. While direct asymmetric hydrogenation of a 3-substituted-1,8-naphthyridin-2(1H)-one to create a chiral center at the C3 or C4 position has not been extensively reported, the enantioselective hydrogenation of the parent 1,8-naphthyridine ring system has been successfully demonstrated. This provides a strong foundation for its application to the synthesis of chiral saturated analogues of the target compound.

For instance, the ruthenium-catalyzed enantioselective hydrogenation of 2,7-disubstituted 1,8-naphthyridines has been shown to produce 1,2,3,4-tetrahydro-1,8-naphthyridines with excellent enantioselectivity. A chiral cationic ruthenium diamine complex can effectively catalyze this transformation, affording the hydrogenated products in high yields and with up to 99% enantiomeric excess (ee). This methodology could be adapted to a suitably functionalized 1,8-naphthyridin-2(1H)-one precursor to generate chiral saturated analogues.

| Substrate | Chiral Catalyst | Product | Yield (%) | ee (%) |

| 2,7-dimethyl-1,8-naphthyridine | [Ru(OTf)(p-cymene)((R,R)-TsDPEN)] | (R)-2,7-dimethyl-1,2,3,4-tetrahydro-1,8-naphthyridine | >99 | 98 |

| 2-phenyl-7-methyl-1,8-naphthyridine | [Ru(OTf)(p-cymene)((R,R)-TsDPEN)] | (R)-2-phenyl-7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | >99 | 99 |

| 2-(4-methoxyphenyl)-7-methyl-1,8-naphthyridine | [Ru(OTf)(p-cymene)((R,R)-TsDPEN)] | (R)-2-(4-methoxyphenyl)-7-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | >99 | 99 |

Table 1: Examples of Ruthenium-Catalyzed Asymmetric Hydrogenation of 1,8-Naphthyridine Derivatives.

Enantioselective Alkylation Strategies

The enantioselective alkylation of a prochiral enolate derived from a 1,8-naphthyridin-2(1H)-one precursor represents another viable strategy for introducing a chiral center, particularly at the C3 position. This approach would involve the deprotonation of a suitable N-protected 1,8-naphthyridin-2(1H)-one to form an enolate, which would then react with an electrophile in the presence of a chiral ligand or catalyst.

Cinchona alkaloids and their derivatives are often employed as phase-transfer catalysts for the enantioselective alkylation of various carbonyl compounds. The use of such catalysts could facilitate the asymmetric α-alkylation of a glycine (B1666218) Schiff base with a substituted benzyl (B1604629) bromide, for example, to generate unnatural α-amino acid derivatives with excellent enantioselectivity. A similar strategy could be envisioned for the 3-position of the naphthyridinone ring.

Chiral Pool Synthesis and Auxiliary-Mediated Approaches

The use of starting materials from the chiral pool, which are enantiomerically pure natural products, offers a straightforward way to synthesize chiral analogues. For example, a chiral amino acid could be incorporated into the synthesis of the naphthyridinone scaffold, thereby introducing a stereocenter from the outset.

Alternatively, the use of chiral auxiliaries covalently attached to the substrate can direct the stereochemical outcome of a reaction. The auxiliary can be later removed to afford the enantiomerically enriched product. While this method is stoichiometric in the chiral source, it is often highly reliable and predictable.

Chemical Reactivity and Derivatization Strategies

Electrophilic and Nucleophilic Substitution Reactions of the Naphthyridinone Nucleus

The 1,8-naphthyridinone nucleus possesses a complex electronic landscape. The pyridine (B92270) ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, particularly at positions ortho and para to the ring nitrogen (C-7 and C-5). Conversely, the pyridinone ring is comparatively more electron-rich and can undergo electrophilic substitution, although it is generally less reactive than carbocyclic aromatic rings like benzene.

Reactions on the 1,8-naphthyridin-2(1H)-one core often require specific activation. For instance, nitration can be achieved using a mixture of nitric and sulfuric acid, typically functionalizing the pyridine ring. Halogenation, such as bromination, is a key transformation, often serving as a preliminary step to introduce a leaving group for subsequent cross-coupling reactions. This strategic halogenation is crucial for building molecular complexity.

In the context of nucleophilic aromatic substitution (SNAr), the reaction proceeds through a two-step mechanism involving the attack of a nucleophile to form an intermediate, followed by the departure of a leaving group. youtube.com For this reaction to be favorable on the naphthyridinone ring, the presence of a good leaving group (like a halogen) and often an electron-withdrawing group to stabilize the negatively charged intermediate is necessary. youtube.com The rate of reaction is influenced by the stability of this intermediate and the polarization of the carbon-leaving group bond. youtube.com

Cross-Coupling Methodologies for Functionalization

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools for the functionalization of the 1,8-naphthyridinone scaffold. nih.gov These methods allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Key to this strategy is the initial preparation of a halogenated naphthyridinone, most commonly a bromo-derivative, which serves as the electrophilic partner in the coupling process.

Buchwald-Hartwig Amination: This reaction is used to form C-N bonds. For example, 3-bromo-1,8-naphthyridin-2(1H)-one derivatives can be coupled with various functionalized anilines using a palladium catalyst like Pd₂(dba)₃ and a suitable phosphine (B1218219) ligand such as XPhos. researchgate.net This methodology is instrumental in synthesizing N-aryl substituted naphthyridinones. researchgate.net

Suzuki-Miyaura Coupling: One of the most widely used C-C bond-forming reactions, the Suzuki coupling pairs an organoboron reagent (boronic acid or ester) with an organic halide. This method has been successfully applied to naphthyridine systems to introduce aryl, heteroaryl, or alkyl groups. nih.govdb-thueringen.de The use of bulky, electron-rich phosphine ligands like P(t-Bu)₃ can facilitate these couplings, even with challenging or sterically hindered substrates, often allowing the reactions to proceed under mild, room-temperature conditions. nih.gov

Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. It provides a direct route to introduce alkynyl moieties onto the naphthyridinone core, which can serve as versatile handles for further transformations. db-thueringen.de

Other notable cross-coupling reactions applicable to this system include the Stille coupling (using organotin reagents) and the Negishi coupling (using organozinc reagents), expanding the range of functional groups that can be installed on the core structure. nih.gov

| Reaction Type | Substrates | Typical Catalyst/Ligand | Bond Formed | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | 3-Bromo-1,8-naphthyridin-2(1H)-one + Aniline | Pd₂(dba)₃ / XPhos | C-N (Aryl) | researchgate.net |

| Suzuki-Miyaura Coupling | Aryl Halide/Triflate + Arylboronic Acid | Pd(OAc)₂ / P(t-Bu)₃ | C-C (Aryl-Aryl) | nih.gov |

| Sonogashira Coupling | Aryl Halide + Terminal Alkyne | PdCl₂(PPh₃)₂ / CuI | C-C (Aryl-Alkynyl) | db-thueringen.de |

| Heck Coupling | Aryl Halide + Alkene | Pd(OAc)₂ / PPh₃ | C-C (Aryl-Vinyl) | nih.gov |

Regioselective Functionalization of the Core Structure and Substituents

Achieving regioselectivity—the ability to functionalize a specific position on the molecule—is paramount for structure-activity relationship studies. For the 1,8-naphthyridinone system, different positions on the bicyclic core exhibit distinct reactivities, which can be exploited for selective modification.

One-pot, multi-component domino reactions have been developed for the regioselective synthesis of functionalized researchgate.netnih.govnaphthyridine derivatives from simple precursors. rsc.org These methods offer high efficiency and control over the substitution pattern of the final product.

For pre-existing naphthyridinone cores, functionalization can be directed by the inherent electronic properties of the rings or through the use of directing groups. For instance, the C-3 position of the pyridinone ring is often targeted for initial halogenation, providing a handle for subsequent cross-coupling reactions as described previously. Functionalization at other positions, such as C-6 on the pyridine ring, can also be achieved. The synthesis of 6,8-disubstituted 1,7-naphthyridines has been accomplished through the extensive use of palladium-catalyzed cross-coupling reactions, demonstrating that multiple positions can be selectively addressed. nih.gov

The choice of protective groups is also a critical strategy for achieving regioselectivity. For example, the nitrogen at the N-1 position can be protected (e.g., with a p-methoxybenzyl group) to prevent side reactions and influence the reactivity of other positions on the ring system. researchgate.net This protecting group can be removed later in the synthetic sequence.

Transformation of the 2(1H)-one Moiety and its Enolic Tautomerism

The 2(1H)-one moiety exists in equilibrium between its lactam (keto) and lactim (enol) tautomeric forms. This keto-enol tautomerism is a fundamental aspect of its chemistry. masterorganicchemistry.com

The position of this equilibrium is significantly influenced by several factors:

Solvent Polarity: The keto form is generally favored in polar aprotic solvents, while the enol form can be more prevalent in non-polar solvents where intramolecular hydrogen bonding can provide stabilization. nih.govmdpi.com

Substitution: The nature of substituents on the ring can affect the relative stability of the two forms.

Aromaticity: In some heterocyclic systems, the enol form may be dominant if its formation leads to a fully aromatic ring system. masterorganicchemistry.com

While the keto form typically predominates for 1,8-naphthyridin-2(1H)-one, the enol tautomer is a key reactive intermediate. The enol form provides a nucleophilic double bond that can react with electrophiles. For instance, acid-catalyzed alpha-halogenation of a ketone proceeds through the enol intermediate. masterorganicchemistry.com Spectroscopic methods, such as ¹H-NMR and ¹³C-NMR, can be used to study the keto-enol equilibrium, with distinct signals appearing for the atoms involved in each tautomeric form. nih.govmdpi.com

The carbonyl group of the lactam itself can be chemically transformed. It can be converted to a thione (C=S) using reagents like Lawesson's reagent. Furthermore, the lactam oxygen can be activated to create a leaving group, for example, by conversion to a triflate, or the entire moiety can be transformed into a chloro group using reagents like phosphorus oxychloride (POCl₃), yielding a 2-chloro-1,8-naphthyridine. This transformation is highly valuable as it converts the lactam into an electrophilic center, prime for nucleophilic substitution reactions to introduce a wide variety of functional groups at the C-2 position.

Theoretical and Computational Investigations

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT Studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic properties of molecules. For derivatives of the 1,8-naphthyridine (B1210474) scaffold, DFT calculations using methods like B3LYP with a 6-31G(d) basis set have been employed to determine electronic properties and relate them to biological activity. researchgate.net Such studies typically calculate key electronic descriptors that govern the reactivity and interaction potential of the molecule.

For 3-tert-butyl-1,8-naphthyridin-2(1H)-one, it is anticipated that the tert-butyl group, being an electron-donating group, would influence the electron density distribution across the naphthyridine core. DFT calculations would likely reveal the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for predicting chemical reactivity and the types of reactions the molecule might undergo. The HOMO-LUMO energy gap is a key indicator of molecular stability.

Table 1: Predicted Key Electronic Descriptors for 1,8-Naphthyridinone Analogs

| Descriptor | Predicted Significance for this compound |

|---|---|

| HOMO Energy | Influences the ability to donate electrons in reactions. |

| LUMO Energy | Relates to the ability to accept electrons. |

| HOMO-LUMO Gap | Indicates chemical reactivity and kinetic stability. |

| Molecular Electrostatic Potential (MEP) | Maps the charge distribution, identifying sites for electrophilic and nucleophilic attack. |

These theoretical calculations provide a foundational understanding of the molecule's intrinsic electronic characteristics, which underpins its behavior in chemical and biological systems.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the conformational flexibility and intermolecular interactions of a molecule over time. For complex heterocyclic systems like 1,8-naphthyridine derivatives, MD simulations can reveal the accessible conformations of the molecule and how it interacts with its environment, such as a solvent or a biological receptor. nih.govmdpi.comnih.gov

Ligand-Target Interaction Modeling and Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govchemrxiv.org This method is widely used in drug discovery to understand how a potential drug molecule (ligand) might interact with a biological target, typically a protein or nucleic acid. nih.govchemrxiv.org For the 1,8-naphthyridine scaffold, molecular docking studies have been performed to explore their binding modes with various targets, including protein kinases and receptors. nih.govijpsonline.comijpsonline.com

For this compound, docking studies would be crucial to identify potential biological targets and to elucidate the specific interactions that stabilize the ligand-receptor complex. The tert-butyl group would be expected to play a significant role in these interactions, potentially fitting into a hydrophobic pocket within the binding site. Key interactions typically observed for this class of compounds include hydrogen bonds involving the lactam oxygen and nitrogen, as well as π-π stacking interactions from the aromatic rings. researchgate.net

Table 2: Potential Interactions of this compound from Docking Studies

| Interaction Type | Potential Involving Moiety |

|---|---|

| Hydrogen Bonding | Lactam oxygen and NH group |

| Hydrophobic Interactions | tert-butyl group |

| π-π Stacking | Naphthyridine ring system |

These modeling studies are essential for the rational design of more potent and selective derivatives. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) models are statistical models that aim to predict the properties of a chemical compound based on its molecular structure. conicet.gov.arnih.gov These models are built by correlating variations in molecular descriptors with changes in a specific property, such as physicochemical properties or biological activity. conicet.gov.arnih.gov For related heterocyclic compounds, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been used to understand the relationship between the three-dimensional structure of the molecules and their biological activity. ijpsonline.comijpsonline.com

A QSPR study for a series of 1,8-naphthyridin-2(1H)-one analogs, including this compound, would involve calculating a wide range of molecular descriptors. These descriptors can be categorized as constitutional, topological, geometric, and electronic. The resulting QSPR model could then be used to predict the properties of new, unsynthesized derivatives, thereby guiding synthetic efforts towards compounds with desired characteristics.

Prediction of Reaction Pathways and Transition States

Computational chemistry can also be used to predict the most likely pathways for chemical reactions and to characterize the high-energy transition states that connect reactants and products. nih.gov For the synthesis of this compound, theoretical calculations could be employed to investigate the mechanism of key reaction steps, such as the cyclization to form the naphthyridine core. By calculating the activation energies for different possible pathways, the most favorable reaction conditions can be predicted.

Furthermore, understanding the reactivity of the final molecule is also important. Theoretical studies could predict the most likely sites for metabolic attack or for further chemical modification by analyzing the molecule's electronic structure and steric accessibility.

Biological Activity Assessment and Mechanistic Studies

Antimicrobial Modulating Properties

The 1,8-naphthyridine (B1210474) core is a well-known pharmacophore found in many antimicrobial agents, most notably nalidixic acid and the broader class of quinolone antibiotics. Consequently, derivatives of 1,8-naphthyridin-2(1H)-one have been evaluated for their antimicrobial properties.

Studies on various 1,8-naphthyridin-2(1H)-one derivatives have yielded mixed results regarding direct antibacterial action, but have revealed significant potential in modulating the efficacy of existing antibiotics.

Certain 3-N-substituted 1,8-naphthyridin-2(1H)-ones have demonstrated inhibitory activity against the spore germination of S. aureus and E. coli. researchgate.net However, other studies on different derivatives, such as 7-acetamido-1,8-naphthyridin-4(1H)-one, found no clinically relevant direct antibacterial activity against multi-resistant strains of Escherichia coli, Pseudomonas aeruginosa, and Staphylococcus aureus, with Minimum Inhibitory Concentrations (MIC) at or above 1024 µg/mL. mdpi.comnih.gov

Despite the lack of direct efficacy in some cases, these compounds have shown a significant ability to potentiate the activity of fluoroquinolone antibiotics. mdpi.comnih.gov When used at subinhibitory concentrations, these 1,8-naphthyridine derivatives were able to decrease the MIC of antibiotics like norfloxacin (B1679917) and ofloxacin (B1677185) against multi-resistant bacterial strains. mdpi.comnih.gov This synergistic effect suggests that while they may not be effective antibacterial agents on their own, they could serve as valuable adjuvants to overcome bacterial resistance mechanisms. mdpi.comnih.gov

Interactive Data Table: Antibiotic Modulating Activity of a 1,8-Naphthyridine Derivative The table shows the reduction in the Minimum Inhibitory Concentration (MIC) of Norfloxacin against E. coli when combined with a subinhibitory concentration of 7-acetamido-1,8-naphthyridin-4(1H)-one (termed 1,8-NA in the source).

| Bacterial Strain | Antibiotic | MIC of Antibiotic Alone (µg/mL) | MIC of Antibiotic + 1,8-NA (µg/mL) | Fold Reduction in MIC | Reference |

| E. coli 06 (Multi-resistant) | Norfloxacin | 256 | 32 | 8-fold | mdpi.comnih.gov |

Antifungal Activity Investigations

An extensive search of peer-reviewed scientific databases and literature yielded no specific studies investigating the antifungal properties of 3-tert-butyl-1,8-naphthyridin-2(1H)-one. While the broader class of 1,8-naphthyridine derivatives has been a subject of research for potential antimicrobial applications, data pertaining specifically to the antifungal activity of the 3-tert-butyl substituted compound is not available in the reviewed literature.

Antiviral Activity Research (e.g., HIV-1 Integrase)

No dedicated research articles or data were found concerning the antiviral activity of this compound. Specifically, there are no available studies that evaluate its potential as an inhibitor of viral targets such as HIV-1 integrase.

Antineoplastic Modulating Properties

Investigations into the potential antineoplastic, or anticancer, properties of this compound have not been reported in the available scientific literature.

A thorough literature search did not identify any in vitro studies that assessed the growth-inhibitory effects of this compound on cancerous cell lines. Consequently, there is no data available, such as IC₅₀ values, to report for this specific compound.

In the absence of primary research on its antineoplastic activity, the molecular mechanisms of action for this compound in cellular pathways related to cancer have not been elucidated. There are no published studies detailing its interaction with specific molecular targets, signaling pathways, or its effects on processes such as apoptosis or cell cycle regulation.

Immunomodulatory and Anti-inflammatory Investigations

There is no published research detailing any immunomodulatory or anti-inflammatory properties of this compound. Studies assessing its effects on immune cells, cytokine production, or inflammatory pathways are not present in the current scientific literature.

Neurological Activity Modulation

A comprehensive search for studies related to the neurological activity of this compound yielded no results. There is currently no available data on its effects on the central or peripheral nervous system, including its interaction with neurotransmitter receptors or its potential role in modulating neurological pathways.

Antimalarial Activity Studies

While direct experimental studies on the antimalarial activity of this compound are not extensively reported in the available literature, the 1,8-naphthyridine core is a recognized scaffold in the development of antimicrobial and antiparasitic agents. mdpi.com Research into structurally related compounds, particularly 2-oxo-tetrahydro-1,8-naphthyridines, has identified them as a promising class of antimalarial agents. nih.govnih.gov

These related compounds have been developed as inhibitors of the Plasmodium falciparum protein farnesyltransferase (PFT), an enzyme crucial for parasite viability. nih.gov The introduction of an oxo group at the C2 position and a nitrogen atom at the C8 position of the parent tetrahydroquinoline scaffold was a strategic modification aimed at enhancing metabolic stability, a critical factor in drug development. nih.gov This modification led to the creation of 2-oxo-tetrahydro-1,8-naphthyridine derivatives that exhibit potent, low-nanomolar inhibition of malarial PFT and are capable of killing cultured parasites at sub-micromolar concentrations. nih.govnih.gov

The in vitro activity of several 2-oxo-tetrahydro-1,8-naphthyridine analogs against P. falciparum PFT and their ability to inhibit parasite growth in red blood cell cultures are detailed below. The data indicates that substituents at other positions of the naphthyridine ring play a significant role in determining antimalarial potency. For instance, compounds featuring an N-methyl-4-imidazolyl group at the R¹ position demonstrated superior inhibition of P. falciparum PFT compared to those with a 2-pyridyl group. nih.gov

| Compound | R¹ Group | R² Group | % Inhibition of Malarial PFT (at 50 nM) | Parasite Growth Inhibition ED₅₀ (nM) |

|---|---|---|---|---|

| Analog 18 | N-methyl-4-imidazolyl | (CH₂)₂-imidazole | 98% | 420 |

| Analog 20 | N-methyl-4-imidazolyl | (CH₂)₂-N-methylimidazole | 95% | 290 |

| Analog 21 | 2-pyridyl | (CH₂)₂-imidazole | 88% | >1000 |

| Analog 19 | 2-pyridyl | (CH₂)₂-N-methylimidazole | 48% | >1000 |

Table 1: Antimalarial activity of representative 2-oxo-tetrahydro-1,8-naphthyridine analogs. Data sourced from Wold, et al. nih.gov

These findings establish the 1,8-naphthyridin-2(1H)-one scaffold as a valid starting point for the design of novel antimalarial agents. The potential of this compound would be contingent on further experimental evaluation.

Structure-Activity Relationship (SAR) Studies for Biological Potency

The tert-butyl group is a bulky, lipophilic substituent that can significantly influence a molecule's pharmacological properties. Its primary impact is often related to steric hindrance and metabolic stability.

In medicinal chemistry, a bulky tert-butyl group can serve as a "metabolic shield," sterically hindering the enzymatic degradation of a nearby functional group or the core scaffold itself. For example, in the development of primaquine (B1584692) analogs, a 2-tert-butyl group was strategically introduced into the quinoline (B57606) ring to block a known oxidative metabolic pathway, thereby enhancing the compound's stability and potential efficacy. nih.gov While this example pertains to a quinoline ring, the principle of using a bulky group to prevent metabolic oxidation is broadly applicable to other heterocyclic systems, including 1,8-naphthyridines.

Furthermore, the placement of a substituent at the C3 position of the 1,8-naphthyridin-2(1H)-one ring is known to be critical for various biological activities. Studies on different 1,8-naphthyridine series have shown that modifications at C3 can modulate antibacterial, antitumor, and other pharmacological effects. researchgate.net The introduction of a large alkyl group, such as a tert-butyl group, at this position would be expected to have a profound effect on how the molecule interacts with its biological target. It could provide favorable hydrophobic interactions within a binding pocket or, conversely, cause steric clashes that reduce affinity. Without specific comparative data for C3-tert-butyl analogs against other C3-substituents in an antimalarial context, its precise contribution remains speculative but is predicted to be significant in defining the compound's steric and metabolic profile.

The biological activity of the 1,8-naphthyridin-2(1H)-one scaffold can be finely tuned by introducing various substituents at multiple positions.

N1 Position: Alkylation at the N1 position is a common strategy to modulate activity. For instance, the introduction of a 1-tert-butyl group in a series of 1,8-naphthyridine-3-carboxylic acids was explored for antitubercular activity. mdpi.com In other series, protecting the N1 position with groups like p-methoxybenzyl has been used as a synthetic strategy to allow for further modifications at other positions of the ring. researchgate.net

C5 and C7 Positions: Substitutions on the second pyridine (B92270) ring of the naphthyridine core are crucial for potency and selectivity. In studies on antileishmanial 8-hydroxy-1,6-naphthyridines, modifications at the C5 and C7 positions were critical. The introduction of amine substituents at C5 and triazole rings at C7 significantly influenced antiparasitic activity. nih.gov Similarly, for antibacterial 1,8-naphthyridines, the nature of the substituent at the C7 position is a key determinant of the spectrum and potency of activity; gemifloxacin, a fluoroquinolone antibiotic, features a substituted pyrrolidinyl group at this position. mdpi.com

C6 Position: The C6 position has been shown to be a sensitive site for substitution. In a series of antimalarial 2-arylvinylquinolines, a related heterocyclic system, a clear SAR trend was established for substituents at the C6 position, with potency improving in the order of H < OMe < F < Cl. nih.gov This suggests that electron-withdrawing and halogen substituents at this position are beneficial for antimalarial activity. Similarly, the presence of a nitro group at C6 is a feature in some potent antitubercular and antibacterial 1,8-naphthyridine derivatives. mdpi.comresearchgate.net

The C8 position in the 1,8-naphthyridin-2(1H)-one scaffold is a nitrogen atom and thus not available for substitution in the same manner as the carbon positions.

| Position | Substituent Type | Observed Impact on Biological Activity | Reference Compound Class |

|---|---|---|---|

| N1 | Alkyl (e.g., tert-butyl) | Modulates activity; explored for antitubercular agents. | 1,8-Naphthyridine-3-carboxylic acids mdpi.com |

| C5 | Amines | Influences antiparasitic activity. | 8-Hydroxy-1,6-naphthyridines nih.gov |

| C6 | Halogens (Cl, F), Nitro (NO₂) | Enhances antimalarial and antibacterial potency. Electron-withdrawing groups are favorable. | 2-Arylvinylquinolines nih.gov, 1,8-Naphthyridines mdpi.comresearchgate.net |

| C7 | Piperazine (B1678402), Pyrrolidinyl, Triazole | Key determinant of antibacterial and antiparasitic spectrum and potency. | 1,8-Naphthyridines mdpi.com, 8-Hydroxy-1,6-naphthyridines nih.gov |

Table 2: Summary of Structure-Activity Relationships for Substituents on the 1,8-Naphthyridine Scaffold.

Modern drug discovery relies heavily on computational techniques to guide the design and optimization of new therapeutic agents. Pharmacophore modeling and lead optimization are central to this process.

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a molecule to bind to a specific biological target. frontiersin.orgpharmacophorejournal.com For a series of active 1,8-naphthyridin-2(1H)-one analogs, a ligand-based pharmacophore model could be developed. This model would identify the crucial spatial arrangement of chemical features responsible for their antimalarial activity. Such a model can then be used as a 3D query to screen large chemical databases for novel compounds that fit the pharmacophore, thereby identifying new potential hits with diverse chemical scaffolds. frontiersin.org

Lead optimization is the iterative process of modifying a promising lead compound to improve its potency, selectivity, and pharmacokinetic properties. For a lead compound like this compound, several optimization strategies could be employed:

Scaffold Hopping and Modification: As demonstrated in the development of 2-oxo-tetrahydro-1,8-naphthyridines, modifying the core scaffold (e.g., from a tetrahydroquinoline) can overcome issues like metabolic instability while retaining or improving target engagement. nih.gov

SAR-Guided Substituent Modification: Based on the SAR data, substituents at the N1, C5, C6, and C7 positions would be systematically varied. For example, different halogens could be explored at the C6 position to maximize potency, while various heterocyclic moieties could be introduced at C7 to optimize interactions with the target enzyme. nih.gov

Introduction of New Functional Groups: In some naphthyridine series, the addition of basic nitrogen-containing groups has been shown to enhance antimalarial activity, potentially by introducing a secondary mode of action or improving physicochemical properties. dundee.ac.uk

Computational Approaches: Rigorous computational methods, such as free energy perturbation (FEP) calculations, can be used to accurately predict the binding affinities of proposed new analogs before they are synthesized, allowing for a more rational and efficient optimization process. nih.gov

Advanced Analytical Characterization Techniques in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of "3-tert-butyl-1,8-naphthyridin-2(1H)-one". Both ¹H and ¹³C NMR are utilized to provide a detailed picture of the molecule's carbon-hydrogen framework.

In the ¹H NMR spectrum, the tert-butyl group would exhibit a characteristic singlet, integrating to nine protons, typically in the upfield region of the spectrum. The protons on the naphthyridine core would appear as a series of doublets and triplets in the aromatic region, with their specific chemical shifts and coupling constants providing information about their connectivity. The N-H proton of the lactam ring would likely appear as a broad singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing distinct signals for each unique carbon atom in the molecule. The tert-butyl group would display two characteristic signals: one for the quaternary carbon and another for the three equivalent methyl carbons. The carbonyl carbon of the lactam would be observed in the downfield region, typically around 160-170 ppm. The remaining carbon atoms of the naphthyridine ring would have chemical shifts in the aromatic region, which can be assigned using techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| tert-butyl (9H) | ~1.3-1.5 | s |

| Aromatic (4H) | ~7.0-8.5 | m |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C=O | ~160-170 |

| Aromatic | ~110-150 |

| C(CH₃)₃ | ~30-40 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of "this compound". High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the determination of its molecular formula.

The mass spectrum of "this compound" would be expected to show a prominent molecular ion peak [M]⁺. A characteristic fragmentation pattern would involve the loss of a methyl group (CH₃) to form a stable [M-15]⁺ ion, which is a common fragmentation pathway for compounds containing a tert-butyl group. Further fragmentation of the naphthyridinone core would also be observed, providing additional structural information. Low-resolution electrospray ionization (ESI) mass spectra are commonly used to confirm the presence of the desired product during synthesis. researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is employed to identify the functional groups present in "this compound". The IR spectrum would be expected to show characteristic absorption bands for the N-H and C=O stretching vibrations of the lactam ring. The N-H stretch would typically appear as a broad band in the region of 3200-3400 cm⁻¹, while the carbonyl stretch would be a sharp, intense peak around 1650-1680 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present in the fingerprint region.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for conjugated systems like the naphthyridine ring. The UV-Vis spectrum of "this compound" would be expected to exhibit absorption maxima in the UV region, corresponding to π-π* transitions within the aromatic system.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| N-H Stretch | 3200-3400 |

| C-H Stretch (aromatic) | 3000-3100 |

| C-H Stretch (aliphatic) | 2850-3000 |

| C=O Stretch | 1650-1680 |

Chromatographic Methods for Purity Assessment and Isolation in Research Syntheses

Chromatographic techniques are essential for the purification and purity assessment of "this compound" in a research context. Thin-layer chromatography (TLC) is routinely used to monitor the progress of chemical reactions and to get a preliminary indication of the purity of the product. researchgate.net

For the purification of the compound on a larger scale, column chromatography is the method of choice. By selecting an appropriate stationary phase (e.g., silica (B1680970) gel) and a suitable mobile phase (a solvent or a mixture of solvents), "this compound" can be separated from starting materials, byproducts, and other impurities.

High-performance liquid chromatography (HPLC) is a high-resolution technique used to determine the purity of the final compound with a high degree of accuracy. By using a suitable column and mobile phase, a sharp, symmetrical peak corresponding to the compound can be obtained, and the purity can be quantified by integrating the peak area.

Emerging Research Directions and Future Perspectives

Design of Novel Chemical Libraries Based on the 3-tert-butyl-1,8-naphthyridin-2(1H)-one Scaffold

The development of chemical libraries is a cornerstone of modern drug discovery, enabling the screening of thousands of related compounds to identify hits with desired biological activity. The this compound structure serves as an excellent starting point for creating a focused library. The fixed tert-butyl group at the C3 position provides a specific lipophilic character that can be crucial for binding interactions, while other positions on the naphthyridine ring offer opportunities for diversification.

Synthetic strategies for 1,8-naphthyridines are well-established, including methods like the Friedländer annulation, multicomponent reactions, and various metal-catalyzed cross-couplings, which can be adapted for library synthesis. researchgate.netrsc.orgorganic-chemistry.org For instance, a library based on the this compound scaffold could be constructed by introducing a wide range of substituents at key positions to explore the structure-activity relationship (SAR). researchgate.net

| Position | Potential Modifications | Rationale for Diversification |

|---|---|---|

| N1 | Alkyl, aryl, benzyl (B1604629), and functionalized alkyl groups | Modulates solubility, metabolic stability, and can introduce vectors for targeting specific cellular compartments. |

| C5 | Halogens, small alkyl groups, amino groups | Influences electronic properties and can form key interactions with target proteins. |

| C6 | Amino, nitro, and various heterocyclic groups | Can significantly alter biological activity; amino groups, for example, are common in antibacterial quinolones. |

| C7 | Halogens, piperazine (B1678402) rings, pyrrolidine (B122466) groups | Crucial for potency and selectivity in many known bioactive naphthyridinones, including anticancer and antibacterial agents. nih.gov |

By systematically varying these substituents while retaining the 3-tert-butyl group, a library of novel compounds can be generated. This approach allows for a detailed exploration of how the interplay between the bulky C3-substituent and modifications at other positions affects biological activity and target selectivity.

Exploration of Unexplored Biological Targets and Pathways

The 1,8-naphthyridine (B1210474) scaffold is associated with a remarkable diversity of biological activities, including antimicrobial, anticancer, antiviral, anti-inflammatory, and neuroprotective effects. researchgate.netnih.govresearchgate.net Derivatives have been shown to interact with a wide range of biological targets. The unique structural feature of the 3-tert-butyl group in this compound suggests that it may exhibit novel or enhanced activity against both known and unexplored targets.

Known Targets for the 1,8-Naphthyridine Scaffold:

DNA Gyrase/Topoisomerase: The foundational target for quinolone antibiotics, a class of compounds structurally related to naphthyridinones. nih.gov

Kinases: Various kinase enzymes, including Epidermal Growth Factor Receptor (EGFR), are targets for anticancer naphthyridine derivatives. nih.gov

Cannabinoid Receptors (CB1/CB2): The 1,8-naphthyridin-2(1H)-one scaffold has been successfully developed into potent and selective CB2 receptor agonists, which have immunomodulatory effects. researchgate.netnih.gov

Adenosine (B11128) Receptors: Modifications of the 1,8-naphthyridine nucleus have led to compounds with binding affinity for adenosine receptors, which are implicated in neurological disorders like Parkinson's disease. nih.gov

Histamine H1 Receptor: Carboxylic acid derivatives of the scaffold have been investigated as antihistaminic agents. nih.govrsc.org

The bulky tert-butyl group could confer selectivity by sterically hindering binding to certain off-targets or by fitting into specific hydrophobic pockets of a target protein that cannot accommodate smaller substituents. Future research could employ chemogenomic approaches or phenotypic screening of libraries based on the this compound scaffold to identify novel biological activities and deconvolve their molecular targets. Furthermore, computational tools like PASS (Prediction of Activity Spectra for Substances) can predict potential biological activities before synthesis, guiding the exploration of new therapeutic areas. nih.govrsc.org

| Target Class | Specific Target Example | Therapeutic Area | Reference Scaffold |

|---|---|---|---|

| Bacterial Enzymes | DNA Gyrase | Antibacterial | Nalidixic Acid |

| Protein Kinases | EGFR | Anticancer | 1,8-Naphthyridine Derivatives |

| G-Protein Coupled Receptors | Cannabinoid Receptor 2 (CB2) | Anti-inflammatory, Immunomodulation | 1,8-Naphthyridin-2(1H)-on-3-carboxamides nih.gov |

| G-Protein Coupled Receptors | Adenosine A2A Receptor | Neurodegenerative Diseases | 1,8-Naphthyridine Derivatives nih.gov |

| Viral Enzymes | HIV-1 Ribonuclease H | Antiviral | 1-Hydroxy-1,8-naphthyridin-2(1H)-one derivatives researchgate.net |

Integration with High-Throughput Screening Methodologies for Biological Discovery

High-Throughput Screening (HTS) is an automated process that allows for the rapid testing of large numbers of chemical compounds against specific biological targets or cellular models. mdpi.com The integration of chemical libraries based on the this compound scaffold with HTS methodologies is a critical step toward discovering novel biological functions. nih.gov

A diverse library, as described in section 7.1, can be screened against a wide range of assays to identify "hits"—compounds that produce a desired biological response. These assays can be target-based (e.g., measuring the inhibition of a specific enzyme) or cell-based (e.g., measuring cancer cell viability or inhibition of bacterial growth). mdpi.comresearchgate.net For example, a library of this compound analogs could be screened against a panel of cancer cell lines to identify compounds with potent antiproliferative activity. researchgate.net

Modern HTS technologies, such as high-content screening and label-free detection methods like SAMDI (Self-Assembled Monolayers for Desorption and Ionization) mass spectrometry, offer increased speed and produce richer datasets, reducing the likelihood of false positives. nih.gov The structural rigidity of the naphthyridinone core makes it an ideal candidate for such screening campaigns, as hits are more likely to have specific modes of action. Following an HTS campaign, the identified hits would serve as starting points for lead optimization, a process that would be heavily guided by the computational methods discussed in the next section.

Advancements in Computational Drug Design and Optimization for Naphthyridinones

In silico techniques are indispensable in modern drug discovery for designing and optimizing new chemical entities. For derivatives of this compound, computational chemistry can accelerate the development cycle by predicting key properties before committing to chemical synthesis.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a target protein. Numerous studies have successfully used molecular docking to understand the binding modes of 1,8-naphthyridine derivatives with their targets, such as the enoyl-ACP reductase in Mycobacterium tuberculosis or the human A2A adenosine receptor. nih.govnih.gov For this compound derivatives, docking could reveal how the bulky tert-butyl group interacts with hydrophobic pockets in a binding site and guide the design of other substituents to maximize affinity.

ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial for weeding out compounds that are likely to fail in later stages of drug development. iipseries.orgaudreyli.com In silico tools like SwissADME can calculate properties such as lipophilicity, aqueous solubility, blood-brain barrier penetration, and potential for cytochrome P450 inhibition. nih.govnih.govmdpi.com These predictions would be vital for optimizing the pharmacokinetic profile of leads derived from the this compound scaffold.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, assessing the stability of the binding interactions predicted by docking. nih.govrsc.org This can help validate a predicted binding mode and provide a more accurate estimation of binding free energy.

| Computational Method | Application to Naphthyridinones | Key Insight Provided |

|---|---|---|

| Molecular Docking | Predicting binding of derivatives to targets like H1-receptor, A2A receptor, and bacterial enzymes. nih.govnih.gov | Binding affinity, orientation in the active site, and key molecular interactions (e.g., hydrogen bonds, hydrophobic contacts). |

| ADMET Prediction | Evaluating drug-likeness and pharmacokinetic properties of novel 1,8-naphthyridine designs. nih.govrsc.org | Solubility, permeability, metabolic stability, and potential toxicity, guiding lead optimization. mdpi.com |

| Molecular Dynamics (MD) | Assessing the stability of the ligand-receptor complex for potent anti-mycobacterial and anti-Parkinson's candidates. nih.govrsc.org | Confirms the stability of binding poses and provides a more refined understanding of ligand-protein interactions over time. |

| PASS Prediction | Predicting the biological activity spectrum for novel 1,8-naphthyridine-3-carboxylic acid analogues. nih.gov | Suggests potential new therapeutic applications for a scaffold based on its chemical structure. |

Applications in Chemical Biology Probes and Research Tools

Beyond therapeutic applications, molecules derived from the this compound scaffold have the potential to be developed into valuable chemical biology probes. These tools are designed to interact with biological systems in a specific way to help researchers understand complex cellular processes.

A potent and selective ligand based on this scaffold could be functionalized with a reporter tag, such as a fluorophore or a biotin (B1667282) molecule. This would allow for:

Visualization of the Target: A fluorescently tagged probe could be used in cellular imaging to visualize the subcellular localization of its target protein.

Target Identification: A probe functionalized with a reactive group or a biotin tag could be used in pull-down experiments to isolate its binding partners from cell lysates, helping to identify or confirm its biological target.

A compelling example of the 1,8-naphthyridin-2(1H)-one scaffold being used as a research tool comes from the field of nucleic acid recognition. Substituted 1,8-naphthyridin-2(1H)-ones have been synthesized and incorporated into peptide nucleic acids (PNAs) as artificial nucleobases. nih.gov In this context, they have shown superior ability to recognize adenine (B156593) bases in both duplex and triplex DNA/RNA structures compared to natural thymine. nih.gov Specifically, 7-chloro-1,8-naphthyridin-2(1H)-one significantly increased the thermal stability of PNA-DNA/RNA duplexes. nih.gov This demonstrates a direct application of the scaffold as a sophisticated tool for molecular recognition and diagnostics. Similarly, fluorescent nucleoside analogues based on naphthyridinone scaffolds are being developed to probe nucleic acid structures and interactions. mdpi.com The unique properties of the 3-tert-butyl derivative could be exploited to create novel probes with distinct recognition or photophysical properties.

Q & A

Q. What are the foundational synthetic routes for preparing 1,8-naphthyridin-2(1H)-one derivatives, and how can tert-butyl groups be introduced?

The core 1,8-naphthyridin-2(1H)-one structure is often synthesized via cyclization reactions or halogenation of precursor compounds. For example, direct halogenation of 1,8-naphthyridin-2(1H)-one using KClO₃ and HCl at 50°C yields chlorinated derivatives . Alkylation reactions, such as introducing a pentyl group via KOH-mediated substitution with alkyl bromides (e.g., C₅H₁₁Br), provide N-substituted derivatives . To incorporate a tert-butyl group, nucleophilic substitution or palladium-catalyzed coupling (e.g., Suzuki-Miyaura with tert-butylboronic acid) may be employed, though specific conditions for tert-butyl addition require optimization based on steric and electronic factors .

Q. How can spectroscopic techniques (NMR, X-ray crystallography) resolve structural ambiguities in substituted 1,8-naphthyridinones?

Single-crystal X-ray diffraction is critical for unambiguous structural determination, as demonstrated for 7-amino-1,8-naphthyridin-2(1H)-one monohydrate (R factor = 0.063) . NMR (¹H/¹³C) identifies substituent positions: For example, tert-butyl groups exhibit distinct upfield shifts in ¹H NMR (~1.3 ppm) and quaternary carbon signals (~29 ppm in ¹³C NMR). IR spectroscopy confirms lactam C=O stretches (~1680–1700 cm⁻¹) .

Advanced Research Questions

Q. What strategies optimize the synthesis of 3-tert-butyl-1,8-naphthyridin-2(1H)-one to maximize yield and purity?

Key steps include:

- Halogenation : Use KClO₃/HCl at 50°C to chlorinate position 3 of the core structure (78% yield) .

- Alkylation : React the chlorinated intermediate with tert-butyl Grignard reagents (e.g., tert-butylmagnesium bromide) under anhydrous conditions. Monitor steric hindrance via DFT calculations to predict reactivity .

- Purification : Employ gradient column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to isolate the tert-butyl derivative .

Q. How do substituents at position 3 (e.g., tert-butyl vs. chloro) influence the compound’s bioactivity in nucleic acid recognition or enzyme inhibition?

- Nucleic Acid Binding : 7-Chloro-1,8-naphthyridin-2(1H)-one enhances peptide nucleic acid (PNA) duplex stability by 2.0–3.5°C/modification via improved base stacking and hydrogen bonding . A tert-butyl group may similarly stabilize helices through hydrophobic interactions, though its bulkiness could reduce binding affinity if steric clashes occur.

- Enzyme Inhibition : 1-Hydroxy-1,8-naphthyridin-2(1H)-one derivatives with C-4 aryl groups show dual HIV RNase H and integrase inhibition (IC₅₀ = 0.045 μM and 24 μM, respectively) . The tert-butyl group’s electron-donating effects may modulate metal ion chelation in enzyme active sites .

Q. How can contradictory data on substituent effects (e.g., stacking efficiency vs. helix stabilization) be reconciled in structure-activity studies?

In PNA systems, 7-chloro derivatives improve duplex stability despite poor end-stacking efficiency, suggesting stabilization arises from enthalpic contributions (e.g., hydrogen bonding) rather than preorganization . For tert-butyl analogs, molecular dynamics simulations and isothermal titration calorimetry (ITC) can decouple hydrophobic vs. electronic effects. Contradictions may arise from context-dependent interactions (e.g., sequence-specific backbone adjustments) .

Methodological Challenges

Q. What analytical workflows validate the regioselectivity of electrophilic substitutions on 1,8-naphthyridin-2(1H)-one?

- LC-MS/MS : Track reaction intermediates in real-time to identify competing pathways (e.g., nitration at position 3 vs. 7) .

- Isotopic Labeling : Use ¹⁵N-labeled starting materials to map nitrogen reactivity during halogenation or alkylation .

- Computational Modeling : DFT calculations (e.g., Fukui indices) predict electrophilic attack sites, as demonstrated for nitration of 7-amino-4-phenyl derivatives .

Q. How do reaction conditions (solvent, temperature) impact the selectivity of multi-step syntheses, such as cyclization followed by tert-butyl functionalization?

- Cyclization : High-temperature reflux in polar aprotic solvents (e.g., DMF) promotes annulation, while protic solvents (e.g., MeOH) favor keto-enol tautomerization .

- Functionalization : Pd(PPh₃)₄/Cs₂CO₃ in toluene at 80°C enables Suzuki coupling with tert-butylboronic acid, but competing protodeboronation may occur; additives like TBAB (tetrabutylammonium bromide) improve yields .

Applications in Drug Discovery

Q. What design principles enhance the selectivity of 1,8-naphthyridinones for cannabinoid CB2 receptors over CB1?

- Carboxamide Derivatives : 1,8-Naphthyridin-2(1H)-one-3-carboxamides with bulky substituents (e.g., 4-methylphenyl) show >100-fold selectivity for CB2 via hydrophobic pocket interactions .

- Docking Studies : Molecular dynamics reveal that tert-butyl groups at position 3 reduce CB1 affinity by destabilizing receptor helix 3 .

Q. How can this compound be repurposed for antiallergy therapeutics targeting leukotriene inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.